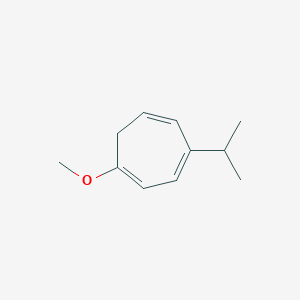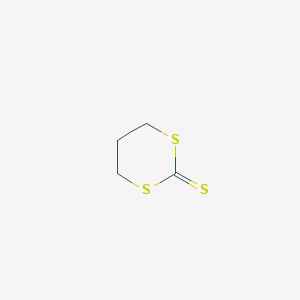
1,3-Dithiane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane-2-thione is a sulfur-containing heterocyclic compound that has been widely used in organic synthesis and medicinal chemistry. It has a unique structure that makes it a versatile reagent for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Dithiane-2-thione is not fully understood. It is believed to act by inhibiting enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately cell death. It has also been suggested that 1,3-Dithiane-2-thione induces apoptosis by activating the mitochondrial pathway.
Efectos Bioquímicos Y Fisiológicos
1,3-Dithiane-2-thione has been shown to have a variety of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In addition, 1,3-Dithiane-2-thione has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-Dithiane-2-thione in lab experiments is its versatility as a reagent for various chemical reactions. It is also relatively easy to synthesize and has a high yield. However, one limitation is its toxicity, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1,3-Dithiane-2-thione. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as an antibacterial and antifungal agent. Research is needed to determine its mechanism of action and potential for drug development. Finally, there is potential for the development of new synthetic methodologies using 1,3-Dithiane-2-thione as a reagent.
Métodos De Síntesis
1,3-Dithiane-2-thione can be synthesized by the reaction of carbon disulfide with 1,3-dithiane in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by protonation. The yield of the reaction can be improved by using a solvent such as ethanol or acetonitrile.
Aplicaciones Científicas De Investigación
1,3-Dithiane-2-thione has been widely used in organic synthesis as a reagent for thiolation, thiocarbonylation, and thioesterification reactions. It has also been used in the synthesis of natural products and pharmaceuticals. In medicinal chemistry, 1,3-Dithiane-2-thione has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its antifungal and antibacterial properties.
Propiedades
Número CAS |
1748-15-8 |
|---|---|
Nombre del producto |
1,3-Dithiane-2-thione |
Fórmula molecular |
C4H6S3 |
Peso molecular |
150.3 g/mol |
Nombre IUPAC |
1,3-dithiane-2-thione |
InChI |
InChI=1S/C4H6S3/c5-4-6-2-1-3-7-4/h1-3H2 |
Clave InChI |
BVNLWJVULAZODX-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)SC1 |
SMILES canónico |
C1CSC(=S)SC1 |
Otros números CAS |
1748-15-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)
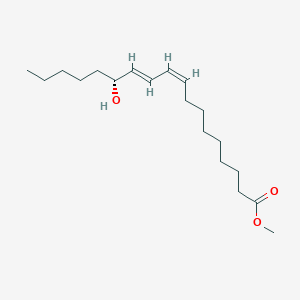
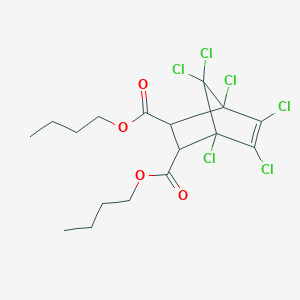
![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)
![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)
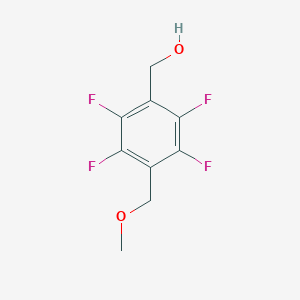
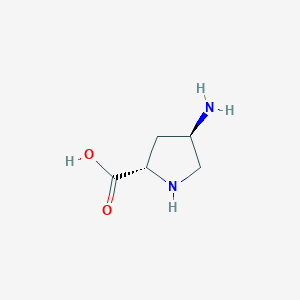
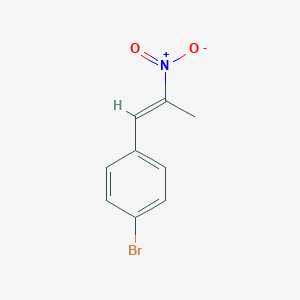
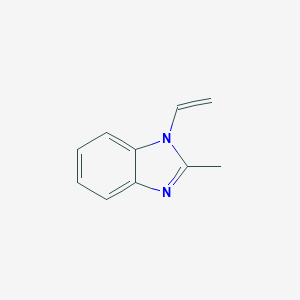
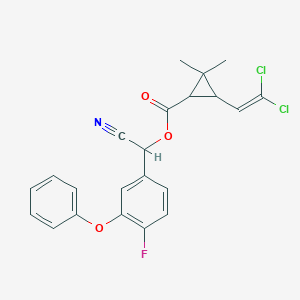
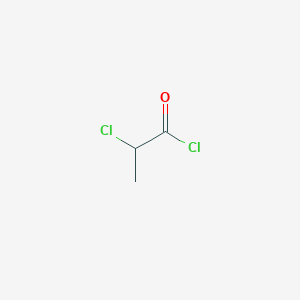
![4-Chloropyrido[3,4-d]pyrimidine](/img/structure/B156109.png)
![Benzo[g][1]benzothiopyrano[4,3-b]indole](/img/structure/B156110.png)
